molecular formula C17H16BrN5 B11041488 4-Amino-2-(3-bromophenyl)-6-(diethylamino)pyridine-3,5-dicarbonitrile

4-Amino-2-(3-bromophenyl)-6-(diethylamino)pyridine-3,5-dicarbonitrile

Cat. No.: B11041488
M. Wt: 370.2 g/mol
InChI Key: XTLMIFLIJHBTMR-UHFFFAOYSA-N
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Description

4-AMINO-2-(3-BROMOPHENYL)-5-CYANO-6-(DIETHYLAMINO)-3-PYRIDYL CYANIDE is a complex organic compound with a unique structure that includes an amino group, a bromophenyl group, a cyano group, and a diethylamino group attached to a pyridyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-2-(3-BROMOPHENYL)-5-CYANO-6-(DIETHYLAMINO)-3-PYRIDYL CYANIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridyl Ring: The pyridyl ring can be synthesized through a cyclization reaction involving suitable precursors.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominated aromatic compound and a suitable nucleophile.

    Addition of the Cyano Group: The cyano group is typically added through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.

    Incorporation of the Diethylamino Group: The diethylamino group can be introduced through an alkylation reaction using diethylamine and a suitable alkylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-2-(3-BROMOPHENYL)-5-CYANO-6-(DIETHYLAMINO)-3-PYRIDYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in a polar aprotic solvent for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

4-AMINO-2-(3-BROMOPHENYL)-5-CYANO-6-(DIETHYLAMINO)-3-PYRIDYL CYANIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-AMINO-2-(3-BROMOPHENYL)-5-CYANO-6-(DIETHYLAMINO)-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-AMINO-2-(4-BROMOPHENYL)-5-CYANO-6-(DIETHYLAMINO)-3-PYRIDYL CYANIDE: Similar structure but with a different position of the bromophenyl group.

    4-AMINO-2-(3-CHLOROPHENYL)-5-CYANO-6-(DIETHYLAMINO)-3-PYRIDYL CYANIDE: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

The uniqueness of 4-AMINO-2-(3-BROMOPHENYL)-5-CYANO-6-(DIETHYLAMINO)-3-PYRIDYL CYANIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H16BrN5

Molecular Weight

370.2 g/mol

IUPAC Name

4-amino-2-(3-bromophenyl)-6-(diethylamino)pyridine-3,5-dicarbonitrile

InChI

InChI=1S/C17H16BrN5/c1-3-23(4-2)17-14(10-20)15(21)13(9-19)16(22-17)11-6-5-7-12(18)8-11/h5-8H,3-4H2,1-2H3,(H2,21,22)

InChI Key

XTLMIFLIJHBTMR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C(=C(C(=N1)C2=CC(=CC=C2)Br)C#N)N)C#N

Origin of Product

United States

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